molecular formula C9H10N2O5S B14808351 4-Cyclopropoxy-6-sulfamoylnicotinic acid

4-Cyclopropoxy-6-sulfamoylnicotinic acid

Cat. No.: B14808351
M. Wt: 258.25 g/mol
InChI Key: ICUOMKXKUSWWDG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-sulfamoylnicotinic acid is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-sulfamoylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor followed by sulfonation and subsequent functional group modifications to introduce the sulfamoyl and nicotinic acid moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-sulfamoylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Cyclopropoxy-6-sulfamoylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-sulfamoylnicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-6-chloronicotinic acid
  • 4-Cyclopropoxy-6-aminonicotinic acid
  • 4-Cyclopropoxy-6-methylnicotinic acid

Uniqueness

4-Cyclopropoxy-6-sulfamoylnicotinic acid stands out due to the presence of the sulfamoyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

4-cyclopropyloxy-6-sulfamoylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-7(16-5-1-2-5)6(4-11-8)9(12)13/h3-5H,1-2H2,(H,12,13)(H2,10,14,15)

InChI Key

ICUOMKXKUSWWDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)O)S(=O)(=O)N

Origin of Product

United States

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